molecular formula C20H20O6 B102594 4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one CAS No. 17298-90-7

4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one

Cat. No. B102594
CAS RN: 17298-90-7
M. Wt: 356.4 g/mol
InChI Key: KMPAOJFBQSXEAI-UHFFFAOYSA-N
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Description

4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one, also known as tanshinone IIA, is a bioactive compound found in the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb. Tanshinone IIA has been widely studied for its potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.

Scientific Research Applications

Antimicrobial Activity

A compound closely related to 4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one, isolated from the endophytic fungi Phoma sp., demonstrated moderate antifungal and antibacterial activities. This suggests potential applications in developing antimicrobial agents (Hussain et al., 2015).

Synthetic Approaches

Various synthetic approaches to create structures based on similar furan derivatives have been explored, indicating an interest in the synthesis and potential applications of these compounds in chemical research (Frost & Morrison, 1973).

Synthesis of Derivatives

Efforts have been made to synthesize derivatives of related furan compounds, such as 5-Hydroxy-1-methoxyphenanthro[4,5-bcd]furan, highlighting the compound's relevance in organic chemistry and potential for diverse applications (Shimizu, Horaguchi & Watanabe, 1973).

Biological Activity Studies

Studies have isolated novel phenanthro [2,3-b] furans from natural sources like Pleione bulbocodioides, indicating ongoing research into the biological activities and potential therapeutic applications of these compounds (Liu et al., 2007).

Photochemical Reactions

Research into 8-Methoxypsoralen-nucleic acid photoreactions, which involve similar furan derivatives, has implications for understanding DNA interactions and potential therapeutic applications (Kanne, Rapoport & Hearst, 1984).

properties

CAS RN

17298-90-7

Product Name

4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one

InChI

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3

InChI Key

KMPAOJFBQSXEAI-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Canonical SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

synonyms

deoxyherquienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one
Reactant of Route 2
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one
Reactant of Route 3
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one
Reactant of Route 4
Reactant of Route 4
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one
Reactant of Route 5
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one
Reactant of Route 6
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one

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